
Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has demonstrated promising results in preclinical and clinical studies. The compound has been shown to be effective against EGFR mutations that are resistant to first- and second-generation EGFR inhibitors.
Mécanisme D'action
Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone works by irreversibly binding to the mutant EGFR, resulting in inhibition of downstream signaling pathways and ultimately leading to cell death. The compound has been shown to be selective for mutant EGFR over wild-type EGFR, which reduces the risk of toxicity.
Biochemical and Physiological Effects
Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has been shown to have potent anti-tumor activity in preclinical studies. The compound has also been shown to have a favorable safety profile, with manageable adverse events in clinical trials. The most common adverse events associated with Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone include diarrhea, rash, and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has several advantages for lab experiments. The compound has high potency and selectivity for mutant EGFR, which makes it an ideal tool for studying EGFR signaling pathways. However, Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has some limitations for lab experiments. The compound is relatively expensive and may not be readily available in some laboratories.
Orientations Futures
There are several future directions for Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone research. One direction is to explore the use of the compound in combination with other targeted therapies for the treatment of NSCLC. Another direction is to investigate the potential of Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone in other types of cancer with EGFR mutations. Additionally, further studies are needed to determine the long-term safety and efficacy of Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone in clinical settings.
Méthodes De Synthèse
The synthesis of Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves several steps. The first step involves the reaction of 4-chloro-3-nitropyridine with 2-(dimethylamino)ethylamine to form 4-(2-(dimethylamino)ethylamino)-3-nitropyridine. This intermediate is then reacted with 2,3-dihydro-1H-pyrido[4,3-b]pyrimidin-5-amine to form Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone. The compound is then purified and characterized using various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has been extensively studied in preclinical and clinical studies for the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations. The compound has been shown to be effective against EGFR mutations that are resistant to first- and second-generation EGFR inhibitors, such as gefitinib and erlotinib. In clinical trials, Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has demonstrated promising results in patients with EGFR T790M mutation-positive NSCLC.
Propriétés
IUPAC Name |
pyridin-3-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c19-12(10-3-1-4-14-7-10)18-8-11(9-18)17-13-15-5-2-6-16-13/h1-7,11H,8-9H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEBSRDFPXLFPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=CC=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2618099.png)
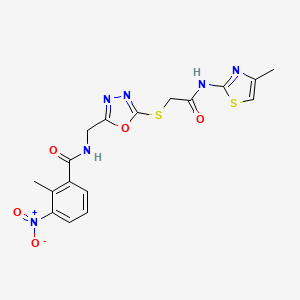

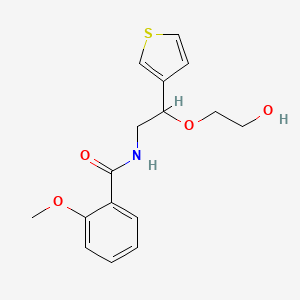

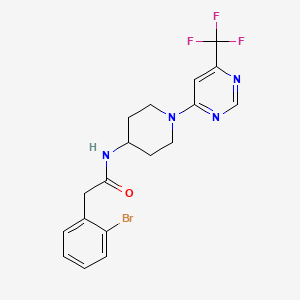
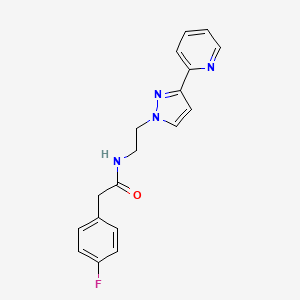
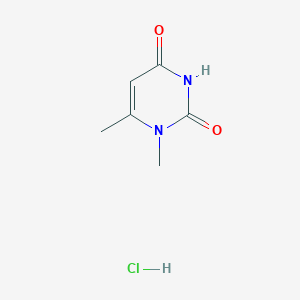
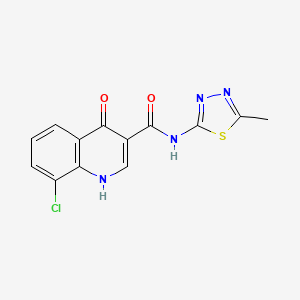
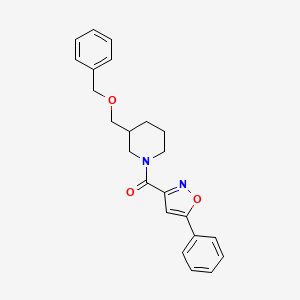
![N-benzyl-2-(4-chlorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2618113.png)
![N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2618115.png)
